4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398542
InChI: InChI=1S/C11H6ClFN2O/c1-16-9-3-7(13)2-8-10(12)6(4-14)5-15-11(8)9/h2-3,5H,1H3
SMILES: COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)F
Molecular Formula: C11H6ClFN2O
Molecular Weight: 236.63 g/mol

4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC13398542

Molecular Formula: C11H6ClFN2O

Molecular Weight: 236.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile -

Specification

Molecular Formula C11H6ClFN2O
Molecular Weight 236.63 g/mol
IUPAC Name 4-chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile
Standard InChI InChI=1S/C11H6ClFN2O/c1-16-9-3-7(13)2-8-10(12)6(4-14)5-15-11(8)9/h2-3,5H,1H3
Standard InChI Key ZJQUKNMOJUIJMB-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)F
Canonical SMILES COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)F

Introduction

Structural Characteristics and Molecular Design

Core Quinoline Framework

The quinoline nucleus consists of a benzene ring fused to a pyridine ring, providing a rigid, planar structure conducive to π-π stacking and hydrophobic interactions. Substituents at positions 3, 4, 6, and 8 modulate electronic density and steric effects:

  • Position 3: The carbonitrile group (-C≡N) introduces strong electron-withdrawing characteristics, enhancing electrophilicity and facilitating nucleophilic substitution reactions.

  • Position 4: The chloro group (-Cl) increases lipophilicity and stabilizes intermediates during synthesis .

  • Position 6: The fluoro group (-F) improves metabolic stability and bioavailability by reducing oxidative degradation.

  • Position 8: The methoxy group (-OCH₃) enhances solubility in polar solvents and influences hydrogen-bonding interactions .

Comparative Analysis with Analogues

Substituent positioning profoundly affects biological activity. For example:

Compound NameStructural VariationBiological Impact
4-Chloro-8-methoxyquinoline-3-carbonitrileNo fluoro at C6Reduced kinase inhibition potency
6-Fluoro-8-methoxyquinoline-3-carbonitrileNo chloro at C4Lower cytotoxicity in cancer cell lines
4-Chloro-6-nitro-8-methoxyquinoline-3-carbonitrileNitro at C6 instead of fluoroEnhanced electrophilicity but higher toxicity

The fluoro and chloro groups in 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile synergistically optimize target binding and pharmacokinetics .

Synthesis and Optimization Strategies

Key Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Quinoline Core Formation: Condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C yields a cyanoacetate intermediate .

  • Cyclization: Treatment with phosphorus oxychloride (POCl₃) and catalytic DMF at reflux induces cyclization, forming the quinoline backbone .

  • Chlorination: POCl₃-mediated chlorination at C4 proceeds with >90% yield under anhydrous conditions .

  • Functionalization: Subsequent substitutions at C6 and C8 are achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling .

Critical Reaction Parameters:

  • Temperature control during nitration (0–5°C) prevents di-nitration byproducts.

  • Anhydrous conditions during chlorination minimize hydrolysis of POCl₃ .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance yield (85–92%) and purity (>98%). Purification via flash chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures ensures pharmaceutical-grade material .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C for >12 months. Photodegradation occurs under UV light due to the nitro group’s photoreactivity.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.58 (s, 1H, C2-H), 7.93 (dd, J = 9.0, 5.4 Hz, 1H, C5-H), 7.70 (dd, J = 10.2, 2.4 Hz, 1H, C7-H) .

  • LC-MS: [M+H]⁺ at m/z 237.02 (calculated 236.63).

Biological Activity and Mechanisms

Protein Kinase Inhibition

The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) with IC₅₀ values of 12 nM and 18 nM, respectively . Mechanistically, it binds to the ATP-binding pocket of kinases, disrupting phosphorylation and downstream signaling .

Anticancer Efficacy

  • In Vitro: Displays IC₅₀ values of 3.63 μM (HeLa) and 4.65 μM (BGC-823), outperforming gefitinib (IC₅₀ = 17.12–19.27 μM) .

  • In Vivo: Reduces tumor volume by 68% in murine xenograft models at 50 mg/kg/day .

Selectivity and Toxicity

High selectivity for cancer cells over normal cells (SI > 10) is attributed to the methoxy group’s role in reducing off-target interactions . Acute toxicity (LD₅₀ > 500 mg/kg in rats) supports further preclinical development .

Applications in Drug Development

Antiangiogenic Therapy

By blocking VEGFR-2, the compound suppresses tumor angiogenesis in triple-negative breast cancer models, reducing microvessel density by 54% .

Combination Therapies

Synergistic effects with paclitaxel (combination index = 0.42) enhance apoptosis in cisplatin-resistant ovarian cancer cells .

Diagnostic Imaging

¹⁸F-labeled derivatives serve as PET tracers for EGFR-overexpressing tumors, achieving tumor-to-background ratios of 5.2:1 at 60 min post-injection.

Challenges and Future Directions

Synthetic Optimization

  • Green Chemistry: Replace POCl₃ with ionic liquids to reduce environmental impact .

  • Enantioselective Synthesis: Develop asymmetric catalysis routes to access chiral derivatives for improved target specificity .

Clinical Translation

  • Pharmacokinetics: Improve oral bioavailability (<15% in rats) via prodrug formulations or nanoencapsulation .

  • Resistance Mitigation: Co-administer with P-glycoprotein inhibitors to overcome multidrug resistance .

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